Compound Description: Osimertinib, also known as AZD9291, is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) used for the treatment of non-small cell lung cancer (NSCLC) with specific mutations, including T790M and L858R. [] It is known for its selectivity against these mutations and its ability to overcome resistance to first-generation EGFR-TKIs. [] Osimertinib acts by covalently binding to cysteine 797 at the ATP binding site of EGFR. []
Relevance: Osimertinib shares a core structure with the target compound: both molecules possess a substituted 1H-indol-3-yl moiety. Specifically, Osimertinib contains a 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl amine group. This structural similarity suggests potential shared chemical properties and possible biological activities between Osimertinib and “2,2,2-trifluoroethyl 2-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)cyclohexanecarboxylate”. []
Compound Description: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one is a crucial intermediate in the synthesis of various biologically active compounds, including Osimertinib. [] It serves as a building block for the creation of more complex molecules with potential pharmaceutical applications.
Relevance: This compound is a direct structural precursor to Osimertinib and shares the core 1H-indol-3-yl moiety with both Osimertinib and "2,2,2-trifluoroethyl 2-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)cyclohexanecarboxylate". This highlights a potential synthetic pathway for the target compound, suggesting that it could be derived from (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one through further chemical modifications. []
Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent. [] Its presence in the drug substance necessitates rigorous monitoring and control to ensure the safety and efficacy of the medication.
Relevance: This genotoxic impurity contains the 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl amine group found in Osimertinib, further reinforcing the shared structural feature of the 1H-indol-3-yl moiety with "2,2,2-trifluoroethyl 2-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)cyclohexanecarboxylate". []
Compound Description: These compounds represent a novel series of derivatives synthesized and evaluated for their antibacterial activity. [] The research involved exploring various carboxylic acid substitutions to identify potential candidates with enhanced efficacy against bacterial infections.
Relevance: While these derivatives belong to a different chemical class than "2,2,2-trifluoroethyl 2-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)cyclohexanecarboxylate", they share a common structural element: the 2,2,2-trifluoroethoxy group. This shared group suggests a possible common starting material or synthetic strategy for incorporating the 2,2,2-trifluoroethoxy moiety into the target compound. []
p-methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide and p-methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide
Compound Description: These are two specific p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide derivatives whose crystal structures have been determined to better understand their structural characteristics and hydrogen-bonding patterns. [] This series of compounds is investigated for its potential biological activity, particularly as antitumor agents and cell cycle inhibitors. [, ]
Relevance: Both compounds belong to the N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide class, which emphasizes the 1H-indol-3-yl moiety as a recurring structural feature across various research projects and compound classes, including "2,2,2-trifluoroethyl 2-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)cyclohexanecarboxylate". Their potential antitumor activity highlights the biological relevance of this structural motif. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.